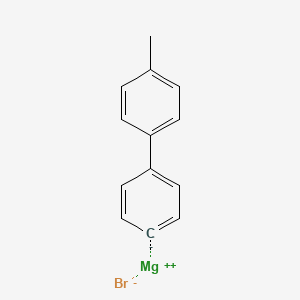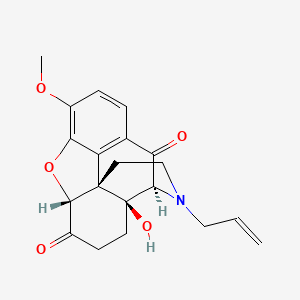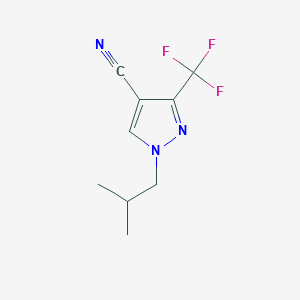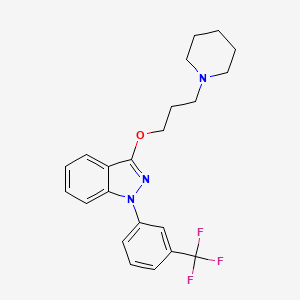
3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its trifluoromethyl group attached to the indazole ring, which imparts distinct chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.
準備方法
The synthesis of 3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole involves multiple steps, typically starting with the preparation of the indazole core. The synthetic route may include:
Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the Piperidinopropoxy Group: This is usually done through nucleophilic substitution reactions where the piperidinopropoxy group is introduced to the indazole core.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.
化学反応の分析
3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: The compound is used in the development of new materials and in the formulation of specialty chemicals.
作用機序
The mechanism of action of 3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole can be compared with other similar compounds, such as:
N-(alpha,alpha,alpha-Trifluoro-m-tolyl)anthranilic acid 2-hydroxyethyl ester: This compound shares the trifluoromethyl group but differs in its overall structure and applications.
s-Triazole, 3-(o-tolyl)-5-(alpha,alpha,alpha-trifluoro-m-tolyl): Another compound with a trifluoromethyl group, but with a different core structure and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.
特性
CAS番号 |
26660-66-2 |
|---|---|
分子式 |
C22H24F3N3O |
分子量 |
403.4 g/mol |
IUPAC名 |
3-(3-piperidin-1-ylpropoxy)-1-[3-(trifluoromethyl)phenyl]indazole |
InChI |
InChI=1S/C22H24F3N3O/c23-22(24,25)17-8-6-9-18(16-17)28-20-11-3-2-10-19(20)21(26-28)29-15-7-14-27-12-4-1-5-13-27/h2-3,6,8-11,16H,1,4-5,7,12-15H2 |
InChIキー |
GOOCKQPCDXFPCD-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCCOC2=NN(C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)

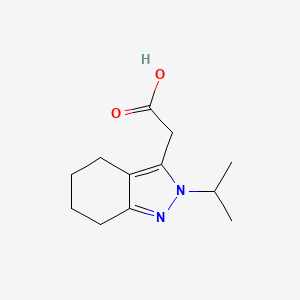

![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
![2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13428031.png)
![3-Amino-1'-methyl-[1,3'-bipyrrolidin]-2'-one dihydrochloride](/img/structure/B13428034.png)
![sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13428040.png)

![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
